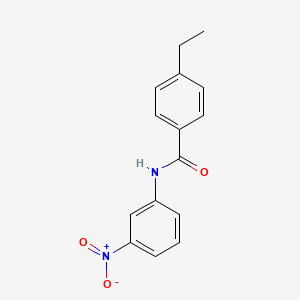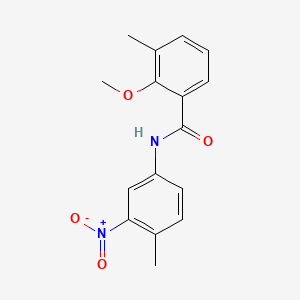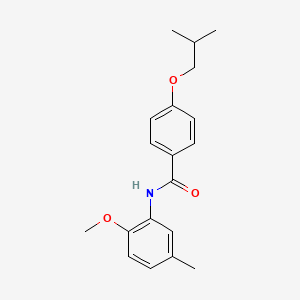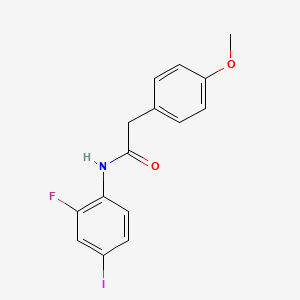![molecular formula C19H24N2O3 B4407272 methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate
Vue d'ensemble
Description
Methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate, also known as M2ACPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a carbamate derivative of adamantane, a polycyclic hydrocarbon that is commonly used in the synthesis of various organic compounds. M2ACPC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
Mécanisme D'action
The mechanism of action of methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate is complex and not fully understood. However, it is believed that this compound acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to enhanced cognitive function and improved memory. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its overall therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases and conditions. Additionally, this compound has been shown to enhance cognitive function and improve memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available from commercial suppliers. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-characterized compound with a known mechanism of action. However, there are also some limitations to the use of this compound in lab experiments. This compound is relatively expensive compared to other compounds with similar properties, and its effects may vary depending on the specific experimental conditions used.
Orientations Futures
There are several future directions for research on methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Additional studies are needed to further elucidate the mechanism of action of this compound and to determine its safety and efficacy in humans. Other potential applications for this compound include the treatment of inflammatory and oxidative stress-related diseases and conditions. Overall, the continued study of this compound has the potential to lead to the development of new therapies for a range of diseases and conditions.
Applications De Recherche Scientifique
Methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter levels in the brain. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases and conditions.
Propriétés
IUPAC Name |
methyl N-[2-(1-adamantylcarbamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-18(23)20-16-5-3-2-4-15(16)17(22)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAYXPNAAPBUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)

![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)

![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)



![methyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407295.png)